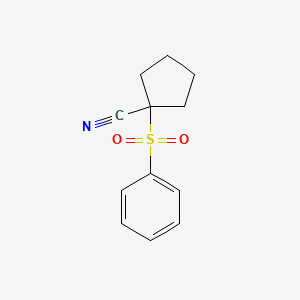

1-(Phenylsulfonyl)cyclopentanecarbonitrile

カタログ番号 B2991714

CAS番号:

170803-75-5

分子量: 235.3

InChIキー: PBMRZDFZKLOELS-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

1-(Phenylsulfonyl)cyclopentanecarbonitrile is a chemical compound with the molecular formula C12H13NO2S and a molecular weight of 235.3 . It is used for research purposes .

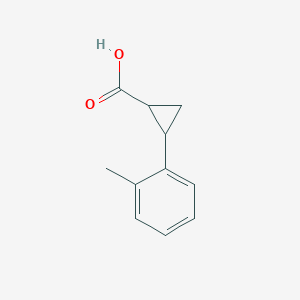

Molecular Structure Analysis

The molecular structure of 1-(Phenylsulfonyl)cyclopentanecarbonitrile is represented by the formula C12H13NO2S . The compound consists of a cyclopentane ring attached to a carbonitrile group and a phenylsulfonyl group .科学的研究の応用

Cyclopentannulation and Organic Synthesis

- Cyclopentannulation : The compound is used in reactions for cyclopentannulation, providing a method to synthesize cyclopentannulated products with good yields. This process involves specific reactions that enable the construction of complex molecular frameworks useful in organic synthesis and medicinal chemistry (Lombaert et al., 1986).

- Nucleophilic Addition Reactions : It undergoes nucleophilic addition reactions to afford various substituted products, showcasing its versatility in organic transformations (Pelkey et al., 1999).

Antimicrobial Agents

- Synthesis of Antimicrobial Agents : Research has explored its application in synthesizing new heterocyclic compounds incorporating the sulfamoyl moiety, demonstrating potential as antimicrobial agents. This synthesis pathway highlights its importance in the development of new treatments (Darwish et al., 2014).

Molecular Structure Synthesis

- Dearomatizing Cyclization : The phenylsulfonyl group aids in dearomatizing cyclization of organolithiums onto aromatic rings, crucial for synthesizing complex structures like the podophyllotoxin skeleton (Clayden et al., 2003).

- 1,3-Dipolar Cycloaddition : Its derivatives participate in 1,3-dipolar cycloadditions with nitrile oxides, leading to the synthesis of isoxazolines and β-hydroxyketones, emphasizing its utility in creating enantiomerically pure compounds (Blas et al., 1995).

特性

IUPAC Name |

1-(benzenesulfonyl)cyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c13-10-12(8-4-5-9-12)16(14,15)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMRZDFZKLOELS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

629 mg (2.8 mmol) of benzyltriethylammonium chloride is added to 5 g (27.6 mmol) of benzenesulfonylacetonitrile and 6.55 g (30.3 mmol) of 1,4-dibromobutane in 50 ml of a 50% aqueous soda solution. The reaction mixture is stirred at room temperature for 3 h. It is then diluted with water and extracted with ethyl acetate. The organic phases are combined and washed with water. They are dried over magnesium sulfate, filtered and the solvents are evaporated. The residue is purified on silica gel (heptane/ethyl acetate, 50/50, v/v). 6.35 g of 1-benzenesulfonyl-cyclopentanecarbonitrile is obtained in the form of a beige powder. (Yield=98%).

[Compound]

Name

aqueous soda solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Yield

98%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2991631.png)

![5-nitro-2-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]-1H-1,3-benzodiazole](/img/structure/B2991634.png)

![rac-(2R,3R)-3-[(cyclopropylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)

![2,4-Bis[(trifluoromethyl)sulfanyl]phenol](/img/structure/B2991640.png)

![N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide](/img/structure/B2991649.png)

![2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2991651.png)

![2,4-dimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-thiazole-5-carboxamide](/img/structure/B2991652.png)